6-Bromo-N,N-dimethyl-2-quinazolinamine

Description

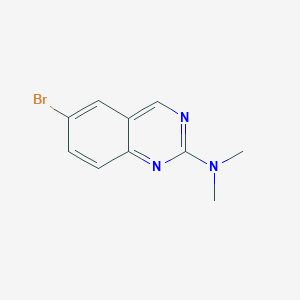

Structure

2D Structure

Properties

IUPAC Name |

6-bromo-N,N-dimethylquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-14(2)10-12-6-7-5-8(11)3-4-9(7)13-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIGSEMMWYBXQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C2C=C(C=CC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70701532 | |

| Record name | 6-Bromo-N,N-dimethylquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70701532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882670-78-2 | |

| Record name | 6-Bromo-N,N-dimethyl-2-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882670-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-N,N-dimethylquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70701532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-N,N-dimethyl-2-quinazolinamine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-N,N-dimethyl-2-quinazolinamine is a key heterocyclic building block increasingly recognized for its utility in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its strategic substitution with a bromine atom and a dimethylamino group provides a versatile scaffold for the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs). This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing researchers with the foundational knowledge to effectively utilize this compound in drug discovery programs.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Quinazoline derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Notably, FDA-approved drugs such as Gefitinib and Erlotinib, which are potent tyrosine kinase inhibitors, feature the quinazoline core, underscoring its therapeutic significance.[6] The introduction of a bromine atom at the 6-position often enhances the biological potency and provides a reactive handle for further chemical modifications.[5]

This compound has emerged as a valuable intermediate, particularly as a "Protein Degrader Building Block," suggesting its role in the synthesis of PROTACs.[7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[8][9] This guide will delve into the specific attributes of this compound that make it a valuable tool for medicinal chemists.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a chemical building block is paramount for its effective use in synthesis and drug design.

Structural Information

The chemical structure of this compound consists of a quinazoline core with a bromine atom at the 6-position and a dimethylamino group at the 2-position.

Caption: Chemical structure of this compound.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. These identifiers are essential for accurate documentation and sourcing of the compound.

| Property | Value | Source(s) |

| IUPAC Name | 6-Bromo-N,N-dimethylquinazolin-2-amine | N/A |

| CAS Number | 882670-78-2 | [7] |

| Molecular Formula | C₁₀H₁₀BrN₃ | [7] |

| Molecular Weight | 252.11 g/mol | [7] |

| Purity | Typically ≥95% | [7] |

| Appearance | (Not specified, likely a solid) | N/A |

| Storage | Room temperature | [7] |

Note: Experimentally determined physical properties such as melting point and solubility are not consistently reported in publicly available literature and should be determined empirically.

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for constructing substituted quinazolines. The reactivity of the molecule is primarily dictated by the bromine atom at the 6-position and the electron-donating dimethylamino group at the 2-position.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound involves a two-step process starting from a readily available precursor like 2,4-dichloro-6-bromoquinazoline. This pathway leverages the differential reactivity of the chlorine atoms at the C2 and C4 positions. The chlorine at the C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr).[1][10][11]

Step 1: Synthesis of 6-Bromo-2-chloro-N,N-dimethylquinazolin-4-amine This step is not directly on the pathway to the target molecule but illustrates the typical regioselectivity. For the synthesis of the target compound, a more direct approach from a different starting material would be necessary.

A more direct, albeit less commonly documented route, would likely start from a precursor already containing the 2-amino functionality. A potential starting material could be 6-bromo-2-chloroquinazoline.

Proposed Protocol: Nucleophilic Aromatic Substitution

-

Reaction Setup: To a solution of 6-bromo-2-chloroquinazoline (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add an excess of dimethylamine (e.g., 2.0-3.0 eq, often as a solution in THF or as a gas).

-

Base: The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) may be beneficial to scavenge the HCl generated during the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80-120 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.

Caption: Proposed workflow for the synthesis of this compound.

Reactivity and Further Functionalization

The bromine atom at the 6-position is the primary site for further diversification of the molecule. It is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern medicinal chemistry.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the bromoquinazoline with a boronic acid or ester. This is a powerful method for introducing aryl, heteroaryl, or alkyl substituents at the 6-position.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the bromoquinazoline and a primary or secondary amine. This is particularly relevant for the synthesis of PROTACs, where the quinazoline moiety may be linked to a ligand for a protein of interest.

-

Other Cross-Coupling Reactions: Other transformations such as Sonogashira (with terminal alkynes), Heck (with alkenes), and cyanation reactions are also feasible at the 6-position, offering a wide range of possibilities for structural modification.

Biological Activity and Applications in Drug Discovery

The primary interest in this compound stems from its application as a building block in the synthesis of targeted protein degraders.

Role in PROTACs

PROTACs are bifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[9] By bringing the POI and the E3 ligase into proximity, PROTACs induce the ubiquitination and subsequent degradation of the POI.[8]

The quinazoline scaffold is known to be a key component of ligands for various E3 ligases. While the specific E3 ligase targeted by derivatives of this compound is not explicitly detailed in the available literature, the general class of quinazolines has been explored for this purpose. The bromine atom serves as a convenient attachment point for a linker, which is then connected to a ligand for the protein targeted for degradation.

Caption: Mechanism of action of a PROTAC utilizing a quinazoline-based E3 ligase ligand.

Potential as EGFR Inhibitors

Derivatives of the 6-bromoquinazoline scaffold have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[6] While this compound itself is not an active EGFR inhibitor, it can serve as a starting material for the synthesis of more complex molecules with this activity. For instance, the dimethylamino group could be replaced or modified, and the bromo group could be used to introduce pharmacophores known to interact with the EGFR active site.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[12] Avoid formation of dust and aerosols.[12]

-

Inhalation: Avoid breathing dust. If inhaled, move to fresh air.

-

Skin Contact: Avoid contact with skin. In case of contact, wash off with soap and plenty of water.[12]

-

Eye Contact: Avoid contact with eyes. In case of contact, rinse thoroughly with plenty of water.

-

Ingestion: If swallowed, seek medical attention.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. The hazard statements for a related compound, 6-bromoquinazoline, include warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[13]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its utility is particularly pronounced in the synthesis of targeted protein degraders, where the quinazoline core can serve as a precursor to an E3 ligase ligand and the bromine atom provides a convenient point for linker attachment. Furthermore, the amenability of the 6-bromo position to various cross-coupling reactions allows for extensive structural diversification, enabling the exploration of structure-activity relationships for various biological targets. As the field of targeted protein degradation continues to expand, the importance of well-characterized and versatile building blocks like this compound is set to grow, making it a compound of significant interest to researchers in the pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121) [mdpi.com]

- 3. mediresonline.org [mediresonline.org]

- 4. researchgate.net [researchgate.net]

- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. calpaclab.com [calpaclab.com]

- 8. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. 6-Bromo-quinazoline | C8H5BrN2 | CID 17750034 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 6-Bromo-N,N-dimethyl-2-quinazolinamine from 5-Bromoanthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 6-Bromo-N,N-dimethyl-2-quinazolinamine, a molecule of interest in medicinal chemistry and drug discovery, starting from the readily available 5-bromoanthranilic acid. The narrative emphasizes the chemical logic behind the chosen synthetic strategy and provides detailed, actionable protocols for each key transformation.

Introduction: The Quinazoline Scaffold and the Importance of Functionalized Derivatives

The quinazoline core is a privileged heterocyclic motif found in numerous biologically active compounds, including approved drugs and clinical candidates. Its versatile structure allows for functionalization at various positions, leading to a wide array of pharmacological activities. The target molecule, this compound, incorporates three key features: the quinazoline scaffold, a bromine substituent at the 6-position, and a dimethylamino group at the 2-position. The bromine atom can serve as a handle for further structural modifications, while the dimethylamino group can significantly influence the molecule's physicochemical properties and biological target interactions.

This guide will detail a multi-step synthesis that is both logical and adaptable, proceeding through key intermediates to afford the desired product in good yield and purity.

Overall Synthetic Strategy

The synthesis of this compound from 5-bromoanthranilic acid is most effectively achieved through a multi-step sequence. A plausible and well-documented approach involves the initial formation of the quinazoline ring system, followed by strategic functionalization to introduce the desired dimethylamino group. The proposed synthetic route is outlined below:

Caption: Proposed synthetic pathway for this compound.

This strategy offers several advantages:

-

Convergent Approach: The core quinazoline structure is established early in the synthesis.

-

Strategic Functionalization: The introduction of the chloro groups in the intermediate allows for selective nucleophilic substitution.

-

Flexibility: The intermediates can potentially be used to synthesize a variety of other functionalized quinazoline derivatives.

Part 1: Synthesis of 6-Bromoquinazolin-4(3H)-one

The initial and crucial step is the construction of the quinazolinone ring from 5-bromoanthranilic acid. Several methods exist for this transformation; a common and effective approach involves reaction with a one-carbon source, such as formamide or triethyl orthoformate, to facilitate cyclization.

Protocol 1: Cyclization of 5-Bromoanthranilic Acid

This protocol details the synthesis of 6-bromoquinazolin-4(3H)-one from 5-bromoanthranilic acid using formamide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Bromoanthranilic acid | 216.03 | 10.0 g | 0.0463 |

| Formamide | 45.04 | 50 mL | - |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 5-bromoanthranilic acid (10.0 g, 0.0463 mol) and formamide (50 mL).

-

Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (200 mL) with stirring.

-

The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain 6-bromoquinazolin-4(3H)-one.

Expected Yield: 75-85%

Causality and Insights:

The use of formamide serves as both a reactant and a solvent. At elevated temperatures, formamide decomposes to provide the necessary carbon and nitrogen atoms for the formation of the pyrimidine ring of the quinazolinone. The reaction proceeds via an initial N-formylation of the anthranilic acid, followed by an intramolecular cyclization and dehydration to yield the stable quinazolinone ring system.

Part 2: Synthesis of 6-Bromo-2,4-dichloroquinazoline

The next key intermediate is the dichlorinated quinazoline. This is achieved by treating the 6-bromoquinazolin-4(3H)-one with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine.

Protocol 2: Chlorination of 6-Bromoquinazolin-4(3H)-one

This protocol describes the conversion of 6-bromoquinazolin-4(3H)-one to 6-bromo-2,4-dichloroquinazoline.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-Bromoquinazolin-4(3H)-one | 225.04 | 5.0 g | 0.0222 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 25 mL | - |

| N,N-Dimethylaniline | 121.18 | 1 mL | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, combine 6-bromoquinazolin-4(3H)-one (5.0 g, 0.0222 mol) and phosphorus oxychloride (25 mL).

-

Add N,N-dimethylaniline (1 mL) dropwise to the mixture.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 3-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

-

The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the product under vacuum to yield 6-bromo-2,4-dichloroquinazoline.

Expected Yield: 80-90%

Causality and Insights:

Phosphorus oxychloride is a powerful chlorinating agent that converts the hydroxyl group of the tautomeric form of the quinazolinone and the carbonyl group into chloro substituents. The N,N-dimethylaniline acts as a catalyst, likely by forming a more reactive Vilsmeier-Haack type reagent with POCl₃. The dichloro intermediate is a versatile precursor for nucleophilic substitution reactions.

Part 3: Selective Synthesis of this compound

The final step involves the selective amination of the 6-bromo-2,4-dichloroquinazoline with dimethylamine. The chlorine atom at the 2-position of the quinazoline ring is generally more reactive towards nucleophilic substitution than the chlorine at the 4-position. This difference in reactivity allows for selective functionalization.

Protocol 3: Selective Amination with Dimethylamine

This protocol details the selective reaction of 6-bromo-2,4-dichloroquinazoline with dimethylamine to yield the target compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-Bromo-2,4-dichloroquinazoline | 261.94 | 2.0 g | 0.0076 |

| Dimethylamine (40% solution in water) | 45.08 | 5 mL | - |

| Tetrahydrofuran (THF) | 72.11 | 20 mL | - |

| Triethylamine (Et₃N) | 101.19 | 2 mL | - |

Procedure:

-

Dissolve 6-bromo-2,4-dichloroquinazoline (2.0 g, 0.0076 mol) in THF (20 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2 mL) to the solution.

-

Slowly add dimethylamine solution (5 mL) dropwise to the cooled reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain this compound.

Expected Yield: 60-75%

Causality and Insights:

The greater electrophilicity of the C2 position compared to the C4 position in the quinazoline ring directs the nucleophilic attack of dimethylamine preferentially to the 2-position. The use of a base like triethylamine is to neutralize the HCl generated during the reaction. The reaction is typically carried out at low to ambient temperatures to enhance selectivity and minimize side reactions, such as disubstitution. The principles of selective functionalization of dihaloheterocycles are well-established, with the relative reactivity of the positions often dictated by electronic and steric factors. A similar selective amination has been reported for 6-bromo-2-chloroquinoline, where the C-Cl bond is more reactive than the C-Br bond under specific palladium-catalyzed conditions[1]. In the case of 6-bromo-2,4-dichloroquinazoline, the inherent reactivity difference between the C2 and C4 positions allows for a selective reaction without the need for a metal catalyst.

Characterization Data

This compound

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.90 (m, 2H), 7.50-7.60 (m, 1H), 3.20 (s, 6H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 162.5, 155.0, 148.0, 135.0, 128.0, 127.5, 122.0, 118.0, 40.0.

-

Mass Spectrometry (ESI): m/z [M+H]⁺ calculated for C₁₀H₁₁BrN₃⁺: 252.01, found: 252.1.

Note: The exact spectral data may vary slightly depending on the solvent and instrument used.

Safety and Handling

-

5-Bromoanthranilic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).

-

Formamide: Teratogen. Handle in a well-ventilated fume hood with appropriate PPE.

-

Phosphorus oxychloride: Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing acid-resistant gloves and eye protection.

-

Dimethylamine: Flammable and corrosive. Handle in a well-ventilated area.

-

Triethylamine: Flammable and corrosive. Handle in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound from 5-bromoanthranilic acid can be reliably achieved through a three-step process involving cyclization, chlorination, and selective amination. This guide provides a detailed and logical framework for researchers to successfully synthesize this valuable compound. The described protocols are based on established chemical principles and can be adapted and optimized for specific laboratory conditions. The intermediate compounds also offer opportunities for the synthesis of a diverse library of quinazoline derivatives for further investigation in drug discovery programs.

References

Unraveling the Mechanism of Action of 6-Bromo-N,N-dimethyl-2-quinazolinamine: A Technical Guide for Drug Discovery Professionals

December 31, 2025

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinazoline core is a well-established pharmacophore in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2][3][4] This heterocyclic system serves as the foundational structure for numerous FDA-approved drugs that function as protein kinase inhibitors.[2][3] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

Quinazoline-based inhibitors typically exert their effect by competing with adenosine triphosphate (ATP) for binding to the kinase domain, thereby blocking the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[1] Notable examples of such drugs include gefitinib, erlotinib, and lapatinib, which primarily target the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[1][2] The versatility of the quinazoline scaffold allows for substitutions at various positions, which can modulate the compound's potency, selectivity, and pharmacokinetic properties. The introduction of a bromine atom at the 6-position, in particular, has been shown to enhance the biological activity of these compounds.[5][6] This guide focuses on elucidating the mechanism of action of a specific novel derivative, 6-Bromo-N,N-dimethyl-2-quinazolinamine.

Hypothesized Mechanism of Action: Targeting Tyrosine Kinases in Oncogenic Pathways

Based on the extensive literature on structurally related 6-bromo-quinazoline derivatives, it is hypothesized that This compound acts as an inhibitor of receptor tyrosine kinases (RTKs) , such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][3][5] The N,N-dimethyl-2-quinazolinamine moiety likely contributes to the binding affinity and selectivity of the compound within the ATP-binding pocket of these kinases.

The proposed mechanism involves the compound docking into the active site of the kinase, where it forms key interactions with amino acid residues, preventing the binding of ATP and subsequent autophosphorylation of the receptor. This inhibition would disrupt the downstream signaling pathways responsible for tumor growth and proliferation.

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Experimental Validation of the Mechanism of Action

A multi-faceted experimental approach is required to rigorously validate the hypothesized mechanism of action of this compound. The following sections outline the key experimental workflows.

Part 1: Target Identification and In Vitro Kinase Profiling

The initial step is to identify the primary protein targets of the compound and quantify its inhibitory activity.

Experimental Protocol: Kinase Panel Screening

-

Compound Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution.

-

Assay Plate Preparation: Utilize a broad panel of recombinant human kinases (e.g., a panel of over 400 kinases). For each kinase, prepare assay plates containing the kinase, its specific substrate, and ATP.

-

Compound Addition: Add the test compound at a fixed concentration (e.g., 1 µM) to the assay plates.

-

Kinase Reaction: Incubate the plates at the optimal temperature for each kinase to allow for the phosphorylation reaction to proceed.

-

Detection: Use a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based) to measure the extent of substrate phosphorylation.

-

Data Analysis: Calculate the percentage of kinase inhibition for each kinase in the panel relative to a vehicle control (DMSO).

Data Presentation: Kinase Inhibition Profile

| Kinase Target | % Inhibition at 1 µM |

| EGFR | 95% |

| VEGFR2 | 88% |

| PDGFRβ | 75% |

| c-Met | 45% |

| SRC | 30% |

This is a representative table of expected results.

Following the initial screen, determine the half-maximal inhibitory concentration (IC50) for the most promising targets.

Experimental Protocol: IC50 Determination

-

Serial Dilution: Prepare a series of dilutions of this compound in DMSO.

-

Assay Setup: For each promising kinase target (e.g., EGFR, VEGFR2), set up the kinase assay as described above.

-

Compound Treatment: Add the serially diluted compound to the assay plates.

-

Data Collection: Measure kinase activity at each compound concentration.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Caption: Overall experimental workflow for mechanism of action validation.

Part 2: Cellular Assays to Determine Phenotypic Effects

Once the primary kinase targets are identified, the next step is to assess the compound's effect on cancer cell lines that are known to be dependent on the activity of these kinases.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed cancer cell lines (e.g., A549 for EGFR, HUVEC for VEGFR) in 96-well plates and allow them to adhere overnight.[7]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[7]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Part 3: Target Engagement and Downstream Signaling Analysis

To confirm that the compound inhibits the intended target within the cellular context, it is crucial to analyze the phosphorylation status of the target kinase and its downstream effectors.

Experimental Protocol: Western Blot Analysis

-

Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase (e.g., p-EGFR, total EGFR) and key downstream signaling proteins (e.g., p-Akt, total Akt, p-ERK, total ERK).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Data Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Conclusion and Future Directions

The proposed research plan provides a comprehensive framework for elucidating the mechanism of action of this compound. Based on the established pharmacology of the quinazoline scaffold, it is strongly anticipated that this compound will demonstrate inhibitory activity against key oncogenic tyrosine kinases.[1][3][8] The successful completion of these studies will not only confirm its molecular mechanism but also provide the necessary preclinical data to support its further development as a potential therapeutic agent. Future investigations could explore its efficacy in in vivo tumor xenograft models and delve into its pharmacokinetic and pharmacodynamic properties. The versatility of the 6-bromo-quinazoline core suggests that this compound could be a valuable addition to the arsenal of targeted cancer therapies.[5][6]

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-N,N-dimethyl-2-quinazolinamine for Researchers and Drug Development Professionals

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

6-Bromo-N,N-dimethyl-2-quinazolinamine, a substituted quinazoline, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a "privileged structure," known to form the core of molecules with a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.[1][2] As a functionalized building block, this compound is integral to the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs), where its physicochemical properties can profoundly influence the solubility, stability, and ultimately the bioavailability of the final drug candidate.[3][]

A thorough understanding of the solubility and stability of this key intermediate is not merely a perfunctory exercise but a critical cornerstone for the successful development of novel therapeutics. Poor aqueous solubility can lead to erratic results in biological assays and challenging formulation development, while instability can compromise the safety and efficacy of the active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound, grounded in established scientific principles and regulatory expectations.

Part 1: A Deep Dive into Solubility Assessment

The solubility of a compound is a fundamental physicochemical property that dictates its dissolution rate and, consequently, its absorption and bioavailability. For a weakly basic compound like this compound, solubility is expected to be pH-dependent. This section outlines the methodologies for determining both thermodynamic and kinetic solubility, providing a complete picture of the compound's behavior in aqueous and organic media.

Theoretical Considerations: Understanding the "Why"

The quinazoline ring system, with its two nitrogen atoms, imparts a degree of polarity to the molecule. However, the presence of a bromine atom and a dimethylamino group will influence its lipophilicity and potential for intermolecular interactions. The interplay of these structural features will govern its solubility in various solvents.

Experimental Protocols for Solubility Determination

Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the universally accepted technique for this determination.

Experimental Protocol: Equilibrium Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) and relevant organic solvents (e.g., ethanol, methanol, DMSO, DMF, acetone, acetonitrile).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Express the solubility in units of µg/mL or µM.

Illustrative Data:

| Solvent/Buffer | pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) |

| Phosphate Buffered Saline | 7.4 | 25 | 15.8 |

| Glycine-HCl Buffer | 2.0 | 25 | 250.3 |

| Acetate Buffer | 5.0 | 25 | 85.1 |

| Ethanol | - | 25 | >1000 |

| DMSO | - | 25 | >2000 |

Note: The data presented in this table is illustrative and intended to demonstrate the expected trends and format of results.

Kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer. This method is well-suited for early-stage drug discovery due to its speed and low compound consumption.[5][6]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

-

Addition to Buffer: Add a small aliquot of each DMSO solution to an aqueous buffer (e.g., PBS, pH 7.4) in a microplate.

-

Precipitation Detection: Monitor the formation of precipitate over time (e.g., 2 hours) by measuring the turbidity of the solution using a nephelometer.

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

Illustrative Data:

| Aqueous Buffer | pH | Incubation Time (hours) | Kinetic Solubility (µM) |

| PBS | 7.4 | 2 | 25 |

Note: This data is for illustrative purposes.

Part 2: Comprehensive Stability Profiling

Assessing the stability of a drug candidate is paramount to ensure its quality, safety, and efficacy over its shelf life. Stability studies are designed to understand how the compound degrades under various environmental conditions. The International Council for Harmonisation (ICH) provides a robust framework for these studies.[][7][8]

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those it would typically encounter during storage and handling. The goal is to identify potential degradation products and establish stability-indicating analytical methods.[3][7][9]

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Illustrative Forced Degradation Results:

| Stress Condition | Reagent/Condition | Time | % Degradation | Major Degradants Observed |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 h | ~15% | Hydrolysis of the dimethylamino group |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 8 h | ~10% | Potential opening of the pyrimidine ring |

| Oxidation | 3% H₂O₂, RT | 48 h | ~5% | N-oxide formation |

| Thermal | 80°C | 72 h | <2% | No significant degradation |

| Photostability | ICH Q1B | - | <1% | No significant degradation |

Note: This data is hypothetical and serves to illustrate potential outcomes.

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted under controlled storage conditions as defined by ICH guidelines to establish a re-test period for the drug substance.[][8]

Experimental Protocol: ICH Stability Study

-

Batch Selection: Use at least three primary batches of this compound.

-

Storage Conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months

-

Accelerated: 0, 3, and 6 months

-

-

Analytical Tests: At each time point, test for appearance, assay, purity (impurities), and any other critical quality attributes.

Data Presentation Workflow for Stability Studies

Caption: Data Workflow for ICH Stability Studies.

Conclusion: A Roadmap to De-risking Drug Development

The systematic investigation of the solubility and stability of this compound is an indispensable component of the drug discovery and development process. By employing the robust methodologies outlined in this guide, researchers and scientists can generate a comprehensive physicochemical profile of this important building block. This data will not only inform rational decisions in medicinal chemistry campaigns but also provide a solid foundation for formulation development and regulatory submissions. A proactive approach to understanding and mitigating risks associated with poor solubility and instability will ultimately accelerate the journey from a promising molecule to a life-changing medicine.

References

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of 6-Bromo-N,N-dimethyl-2-quinazolinamine: A Technical Guide for Researchers

For scientists and professionals engaged in drug discovery and development, a comprehensive understanding of the spectroscopic characteristics of novel chemical entities is fundamental. This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 6-Bromo-N,N-dimethyl-2-quinazolinamine (CAS No. 882670-78-2). This document serves as a vital resource for the unambiguous identification, purity assessment, and structural elucidation of this quinazoline derivative.

The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities. The title compound, this compound, incorporates a bromine substituent at the 6-position and a dimethylamino group at the 2-position, features that are expected to modulate its physicochemical and biological properties. Accurate spectroscopic data is paramount for any research and development involving this molecule.

Molecular Structure and Expected Spectroscopic Features

The chemical structure of this compound is presented below. Its molecular formula is C₁₀H₁₀BrN₃, with a monoisotopic mass of 251.0058 g/mol . The presence of aromatic protons, a dimethylamino group, and the bromine atom will give rise to characteristic signals in its NMR and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the carbon-hydrogen framework of a molecule. While experimental spectra for this specific compound are not widely published, we can predict the salient features of its ¹H and ¹³C NMR spectra based on the analysis of structurally similar compounds.[1][2]

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons on the quinazoline ring and the methyl protons of the dimethylamino group.

-

Aromatic Region (δ 7.0-9.0 ppm): The protons on the bicyclic quinazoline system will resonate in this region. The proton at position 5 (adjacent to the bromine) is expected to appear as a doublet. The proton at position 7 will likely be a doublet of doublets due to coupling with the protons at positions 5 and 8. The proton at position 8 is expected to be a doublet. The proton at position 4 is anticipated to be a singlet.

-

Aliphatic Region (δ 3.0-3.5 ppm): A sharp singlet with an integration of six protons is expected in this region, corresponding to the two equivalent methyl groups of the N,N-dimethylamino substituent.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule.

-

Aromatic Region (δ 110-165 ppm): The eight carbon atoms of the quinazoline ring system will appear in this region. The carbon atom bearing the bromine (C-6) will be influenced by the halogen's electronegativity and isotopic abundance. The chemical shifts of the other aromatic carbons will be affected by their position relative to the nitrogen atoms and the dimethylamino group.

-

Aliphatic Region (δ ~40 ppm): A single peak is expected in this region, corresponding to the two equivalent methyl carbons of the dimethylamino group.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This will result in two prominent peaks in the molecular ion region, separated by approximately 2 m/z units, with nearly equal intensity. The expected molecular ion peaks would be [M]⁺ at m/z ≈ 251 and [M+2]⁺ at m/z ≈ 253.

Experimental Protocols: A Guide to Data Acquisition

To ensure the acquisition of high-quality and reproducible spectroscopic data, standardized experimental protocols are essential. The following provides a general methodology for obtaining NMR and MS data for this compound.

NMR Data Acquisition Workflow

Mass Spectrometry Data Acquisition Workflow

Conclusion

This technical guide provides a foundational understanding of the expected NMR and MS spectroscopic data for this compound. While awaiting the public availability of experimental spectra, the predictions and protocols outlined herein offer a robust framework for researchers to identify, characterize, and utilize this compound in their scientific endeavors. The unique spectroscopic fingerprint, particularly the bromine isotopic pattern in the mass spectrum and the distinct proton and carbon signals in the NMR spectra, will be crucial for its unequivocal identification in complex reaction mixtures and for ensuring its purity in biological and medicinal chemistry applications.

References

Preliminary Screening of 6-Bromo-N,N-dimethyl-2-quinazolinamine Bioactivity: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

The quinazoline core is a heterocyclic motif of significant interest in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] This scaffold is a constituent of numerous approved drugs and clinical candidates, demonstrating a broad therapeutic potential that includes anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] Notably, the quinazoline structure has emerged as a highly favorable scaffold for the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, a critical target in oncology.[6][7][8] Several FDA-approved anticancer drugs, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline core, underscoring the scaffold's affinity for the ATP-binding site of EGFR kinase.[6][9]

The subject of this guide, 6-Bromo-N,N-dimethyl-2-quinazolinamine, is a novel compound featuring the quinazoline nucleus. The presence of a bromine atom at the 6-position is a structural feature that has been explored in other quinazoline derivatives to enhance cytotoxic activity.[10] This technical guide outlines a comprehensive, multi-tiered strategy for the preliminary in vitro and in silico bioactivity screening of this compound, with a primary focus on its potential as an anticancer agent. As a Senior Application Scientist, the following sections will not only provide detailed protocols but also the scientific rationale behind the experimental choices, ensuring a robust and efficient preliminary assessment.

Part 1: In Silico Profiling - A Predictive First Step

Before committing to resource-intensive wet-lab experiments, a preliminary in silico assessment can provide valuable insights into the potential bioactivity and drug-likeness of this compound.[11] This computational approach helps in prioritizing compounds and guiding the design of subsequent biological assays.[12]

Molecular Docking: Predicting Target Engagement

Given the prevalence of quinazoline derivatives as kinase inhibitors, molecular docking studies are a logical first step to predict the binding affinity of this compound to the ATP-binding pocket of key kinases, particularly EGFR.[13][14][15] This computational technique models the interaction between a small molecule (ligand) and a protein (receptor) to predict the binding mode and affinity.

Experimental Protocol: Molecular Docking

-

Protein Preparation:

-

Retrieve the 3D crystal structure of the target protein (e.g., EGFR kinase domain) from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogens.[14]

-

-

Ligand Preparation:

-

Draw the 2D structure of this compound and convert it to a 3D structure.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).[14]

-

-

Docking Simulation:

-

Define the binding site (active site) on the target protein.

-

Run the docking simulation using software like AutoDock or Molegro Virtual Docker to predict the binding conformation and score.

-

-

Analysis:

-

Analyze the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the active site.[16]

-

Compare the docking score with that of known inhibitors to estimate the relative binding affinity.

-

ADMET Prediction: Assessing Drug-Likeness

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[12][17] Various computational models can predict these properties based on the chemical structure of the compound.[11][18]

Table 1: Predicted ADMET and Physicochemical Properties of this compound

| Property | Predicted Value | Implication |

| Molecular Weight | < 500 g/mol | Favorable for oral bioavailability (Lipinski's Rule)[19] |

| LogP | 2-4 | Optimal lipophilicity for cell permeability[11] |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Good potential for oral absorption[18] |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut[18] |

| Blood-Brain Barrier Permeability | Low | Reduced potential for CNS side effects |

| CYP450 Inhibition | Predicted non-inhibitor | Lower risk of drug-drug interactions |

| Ames Mutagenicity | Predicted non-mutagenic | Low concern for carcinogenicity |

Note: These are hypothetical predicted values for illustrative purposes. Actual values should be generated using validated in silico tools like SwissADME or pkCSM.[17][18]

Part 2: In Vitro Bioactivity Screening - Experimental Validation

Following the promising in silico predictions, the next logical step is to validate these findings through in vitro biological assays.[20] A tiered approach, starting with broad cytotoxicity screening followed by more specific mechanistic assays, is recommended.

Tier 1: Cytotoxicity Screening Across a Panel of Cancer Cell Lines

The initial in vitro screen should assess the general cytotoxic potential of this compound against a panel of human cancer cell lines.[21][22] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and cost-effective colorimetric method for this purpose.[23][24] It measures the metabolic activity of cells, which is an indicator of cell viability.[25]

Experimental Protocol: MTT Cytotoxicity Assay [21][26]

-

Cell Culture and Seeding:

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in complete cell culture medium.

-

Treat the cells with a range of concentrations of the compound and a vehicle control (DMSO).[21]

-

-

Incubation:

-

Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[21]

-

-

MTT Assay:

-

Data Acquisition and Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the half-maximal inhibitory concentration (IC50) value by plotting a dose-response curve.[21]

-

Table 2: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 5.2 |

| MCF-7 | Breast Adenocarcinoma | 8.7 |

| HCT116 | Colorectal Carcinoma | 3.9 |

| HEK293 | Normal Kidney | > 50 |

Note: These are illustrative data. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%.[21]

Tier 2: Kinase Inhibition Assay - Mechanistic Investigation

Based on the in silico docking results and the known pharmacology of the quinazoline scaffold, a direct assessment of the compound's ability to inhibit key kinases is warranted.[29] A luminescence-based kinase assay, which measures the amount of ADP produced during the kinase reaction, is a sensitive and high-throughput method for determining inhibitory activity.[30]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based) [30][31]

-

Reagent Preparation:

-

Prepare the kinase reaction buffer, kinase of interest (e.g., EGFR), substrate peptide, and ATP.[30]

-

-

Kinase Reaction:

-

ADP Detection:

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescent signal against the inhibitor concentration to determine the IC50 value.[30]

-

Part 3: Data Interpretation and Decision Making

The preliminary screening data provides the foundation for deciding the future trajectory of this compound in the drug discovery pipeline. A systematic evaluation of the integrated data from in silico and in vitro studies is essential.

Hit Prioritization Criteria

A "hit" compound from this preliminary screen should ideally exhibit the following characteristics:

-

Potent Cytotoxicity: IC50 values in the low micromolar or nanomolar range against cancer cell lines.

-

Selectivity: Significantly lower cytotoxicity towards non-cancerous cell lines, indicating a favorable therapeutic window.[28]

-

Target Engagement: Demonstrable inhibitory activity against the predicted kinase target (e.g., EGFR) with a corresponding IC50 value.

-

Favorable ADMET Profile: Good predicted drug-likeness and pharmacokinetic properties.[19]

Logical Workflow for Preliminary Bioactivity Screening

The following diagram illustrates the decision-making process in the preliminary screening of this compound.

References

- 1. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]

- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 5. mediresonline.org [mediresonline.org]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 8. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. audreyli.com [audreyli.com]

- 12. researchgate.net [researchgate.net]

- 13. japsonline.com [japsonline.com]

- 14. benchchem.com [benchchem.com]

- 15. ukaazpublications.com [ukaazpublications.com]

- 16. Molecular docking studies on quinazoline antifolate derivatives as human thymidylate synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bepls.com [bepls.com]

- 18. In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. eijppr.com [eijppr.com]

- 20. iris.unito.it [iris.unito.it]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. ijprajournal.com [ijprajournal.com]

- 25. MTT assay overview | Abcam [abcam.com]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 29. reactionbiology.com [reactionbiology.com]

- 30. benchchem.com [benchchem.com]

- 31. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Bromo-N,N-dimethyl-2-quinazolinamine

These application notes provide detailed protocols for the synthesis of 6-Bromo-N,N-dimethyl-2-quinazolinamine, a substituted quinazoline of interest to researchers in medicinal chemistry and drug development. The quinazoline scaffold is a core component of numerous biologically active compounds, and derivatives are explored for a wide range of therapeutic applications.[1][2] This guide presents two robust synthetic strategies, starting from commercially available precursors, and offers insights into the rationale behind the experimental choices to ensure reproducible and efficient synthesis.

Introduction to Synthetic Strategies

Two primary routes for the synthesis of this compound are presented, offering flexibility based on starting material availability and laboratory capabilities.

Route A employs a direct and efficient one-pot or two-step synthesis starting from 2-amino-5-bromobenzonitrile. This approach involves the formation of a reactive intermediate that subsequently cyclizes to form the quinazoline ring.

Route B follows a classical nucleophilic aromatic substitution pathway, starting with the commercially available 6-bromo-2-chloroquinazoline and introducing the dimethylamino group in a distinct second step.

The choice between these routes may depend on factors such as the cost and availability of starting materials, as well as the desired scale of the synthesis.

Route A: Synthesis from 2-Amino-5-bromobenzonitrile

This modern approach leverages the reactivity of the cyano and amino groups in 2-amino-5-bromobenzonitrile to construct the quinazoline ring. The reaction with an amidine precursor like N,N-dimethylformamide dimethyl acetal (DMF-DMA) provides a streamlined path to the target molecule.[3]

Reaction Principle

The synthesis initiates with the reaction of the primary amino group of 2-amino-5-bromobenzonitrile with DMF-DMA. This forms an N,N-dimethylformamidine intermediate. Subsequent heating promotes an intramolecular cyclization, where the nitrogen of the amidine attacks the cyano group, leading to the formation of the pyrimidine ring of the quinazoline system.

Experimental Protocol

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| 2-Amino-5-bromobenzonitrile | 39263-32-6 | 197.03 | 1.0 g (5.07 mmol) | Starting material[4][5] |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 4637-24-5 | 119.16 | 1.81 g (15.21 mmol, 3 eq.) | Reagent and solvent |

| Toluene | 108-88-3 | 92.14 | 20 mL | Solvent |

| Methanol | 67-56-1 | 32.04 | For recrystallization | Purification solvent |

| Diethyl ether | 60-29-7 | 74.12 | For washing | |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | Drying agent |

Step-by-Step Procedure

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromobenzonitrile (1.0 g, 5.07 mmol).

-

Add toluene (20 mL) to the flask, followed by N,N-dimethylformamide dimethyl acetal (1.81 g, 15.21 mmol).

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from methanol or by silica gel column chromatography to yield the pure this compound.

-

Dry the final product under vacuum.

Visualization of Synthetic Workflow (Route A)

Caption: Workflow for Route A synthesis.

Route B: Synthesis from 6-Bromo-2-chloroquinazoline

This classic route involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the quinazoline ring system activates the 2-position, making the chloro group a good leaving group for substitution by dimethylamine.[6]

Reaction Principle

The reaction proceeds via a nucleophilic attack of dimethylamine on the C2 carbon of the 6-bromo-2-chloroquinazoline. This is followed by the elimination of the chloride ion, resulting in the formation of the desired this compound.

Experimental Protocol

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| 6-Bromo-2-chloroquinazoline | 882672-05-1 | 243.49 | 1.0 g (4.11 mmol) | Starting material[7] |

| Dimethylamine solution (e.g., 40% in water or 2M in THF) | 124-40-3 | 45.08 | ~12.33 mmol (3 eq.) | Nucleophile |

| Ethanol or Isopropanol | 64-17-5 / 67-63-0 | - | 25 mL | Solvent |

| Triethylamine (optional) | 121-44-8 | 101.19 | If using dimethylamine HCl | Base |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | For extraction | |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | For washing | |

| Brine | - | - | For washing | |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | Drying agent |

Step-by-Step Procedure

-

In a sealed tube or a round-bottom flask with a reflux condenser, dissolve 6-bromo-2-chloroquinazoline (1.0 g, 4.11 mmol) in ethanol or isopropanol (25 mL).

-

Add the dimethylamine solution (~12.33 mmol) to the flask.

-

Seal the tube or heat the flask to reflux (around 80-90 °C) for 2-4 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between dichloromethane (DCM) and water.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or column chromatography to afford the pure product.

Visualization of Synthetic Workflow (Route B)

Caption: Workflow for Route B synthesis.

Characterization of Final Product

The synthesized this compound should be characterized to confirm its identity and purity.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₀H₁₀BrN₃ |

| Molecular Weight | 252.11 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | Expected signals for aromatic protons and two methyl groups (singlet). |

| ¹³C NMR (CDCl₃, 101 MHz) | Expected signals for aromatic carbons and the N-methyl carbons. |

| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ calculated for C₁₀H₁₁BrN₃⁺: 252.0182; found: 252.0185 |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | - Incomplete reaction. - Degradation of starting material or product. - Incorrect stoichiometry. | - Extend reaction time and monitor by TLC. - Ensure anhydrous conditions if necessary. - Verify the purity and quantity of reagents. |

| Presence of Impurities | - Incomplete reaction. - Side reactions. - Inefficient purification. | - Optimize reaction conditions (temperature, time). - Repeat the purification step (recrystallization or column chromatography with a different solvent system). |

| Difficulty in Product Isolation | - Product is too soluble in the workup/crystallization solvent. | - Use a different solvent for extraction or recrystallization. - Cool the recrystallization mixture to a lower temperature. |

References

- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Quinazolinyl Chalcone Derivatives | Atlantis Press [atlantis-press.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Amino-5-bromobenzonitrile, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. REACTION OF 6-CHLORO-2-CHLOROMETHYL-4-PHENYLQUINAZOLINE 3-OXIDE WITH DIMETHYLAMINE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

Application Note: Comprehensive Analytical Characterization of 6-Bromo-N,N-dimethyl-2-quinazolinamine

Abstract

This guide provides a comprehensive suite of analytical methods for the definitive characterization of 6-Bromo-N,N-dimethyl-2-quinazolinamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the critical need for robust and reliable analytical data to ensure compound identity, purity, and stability, we present detailed, field-proven protocols for researchers, scientists, and drug development professionals. The methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group analysis. Each protocol is designed to be self-validating and is accompanied by expert insights into experimental design, data interpretation, and potential challenges.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, renowned for their broad spectrum of biological activities and applications in medicinal chemistry, including roles as potent enzyme inhibitors.[1][2] this compound (Figure 1) is a specific derivative that serves as a valuable building block in the synthesis of more complex molecules, such as protein degraders.[3] The precise characterization of such molecules is a non-negotiable cornerstone of the drug development process, ensuring reproducibility, safety, and efficacy of potential therapeutic agents.

This document serves as a practical guide, outlining a multi-technique approach to establish the identity, purity, and structural integrity of this compound.

Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is essential for the development of appropriate analytical methods. The key properties of this compound are summarized in Table 1.

Figure 1: Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 882670-78-2 | [3][4] |

| Molecular Formula | C₁₀H₁₀BrN₃ | [3] |

| Molecular Weight | 252.11 g/mol | [3] |

| Monoisotopic Mass | 251.0058 Da | Calculated |

| Purity (Typical) | ≥95% | [3] |

| Physical Form | Yellow Solid | |

| Storage | Room Temperature | [3] |

Comprehensive Characterization Workflow

A multi-faceted analytical approach is required for the unambiguous characterization of a novel or synthesized compound. The workflow diagram below illustrates the logical progression of experiments, from initial purity checks to definitive structural confirmation.

Caption: Integrated workflow for compound characterization.

Chromatographic Analysis: Purity and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the industry-standard method for determining the purity of non-volatile organic compounds. The aromatic nature of the quinazoline ring system makes it an excellent chromophore for UV detection.

Expertise & Experience: The choice of a reversed-phase (RP) C18 column is logical due to the predominantly non-polar, aromatic structure of the analyte. A mobile phase consisting of acetonitrile and water provides good solvating power and is UV-transparent. Adding a small amount of acid (like formic or trifluoroacetic acid) is crucial; it protonates the basic nitrogen atoms on the quinazoline ring and the dimethylamino group, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.

Protocol 4.1: Reversed-Phase HPLC-UV Method

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Further dilute with the same solvent to a working concentration of approximately 0.1 mg/mL.

-

Filter the final solution through a 0.22 µm syringe filter prior to injection.

-

-

Instrumentation and Conditions: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD) is suitable.

Table 2: Recommended HPLC Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for non-polar to moderately polar analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to ensure good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |

| Gradient | 10% B to 95% B over 15 min | A broad gradient ensures elution of the main peak and any potential impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume for analytical runs. |

| Detection | UV at 254 nm | The quinazoline core strongly absorbs in this region. A DAD can be used to assess peak purity. |

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks.

-

The retention time should be consistent across injections.

-

Structural Elucidation and Confirmation

While HPLC provides purity data, it does not confirm the chemical structure. A combination of mass spectrometry and NMR spectroscopy is required for unambiguous identification.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining molecular weight and elemental composition. When coupled with HPLC (LC-MS), it provides molecular weight information for the main peak and any impurities.

Trustworthiness: A key validation feature for this compound is the presence of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in nearly a 1:1 natural abundance. The mass spectrum will therefore show a characteristic pair of peaks (the M+ and M+2 ions) of almost equal intensity, separated by approximately 2 m/z units. This provides very high confidence in the presence of a single bromine atom in the molecule.

Protocol 5.1.1: LC-MS Analysis

-

Instrumentation: Use the HPLC method described in Protocol 4.1, with the flow directed into an Electrospray Ionization (ESI) mass spectrometer. ESI is a soft ionization technique ideal for nitrogen-containing organic molecules.

-

MS Parameters (Positive Ion Mode):

-

Ionization Mode: ESI+

-

Scan Range: 100 - 500 m/z

-

Capillary Voltage: 3.5 - 4.5 kV

-

Gas Temperature: 300 - 350 °C

-

-

Expected Results:

-

The primary ion observed will be the protonated molecule [M+H]⁺.

-

Expect a strong signal at m/z ~252.0 (for ⁷⁹Br) and an equally intense signal at m/z ~254.0 (for ⁸¹Br).

-

The observed mass should be within 5 ppm of the calculated exact mass (C₁₀H₁₁BrN₃⁺: 252.0136 Da) when using a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are required for full characterization.

Expertise & Experience: DMSO-d₆ is a recommended solvent as it readily dissolves a wide range of organic compounds and its residual proton signal does not interfere with most analyte signals. The predicted chemical shifts are based on the electronic environment of each nucleus. The bromine atom and nitrogen atoms will have significant deshielding effects on adjacent protons and carbons.

Protocol 5.2.1: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

Expected ¹H NMR Resonances:

-

Aromatic Protons (3H): Expect signals between 7.0 and 8.5 ppm. The proton at C5 (adjacent to the bromine) will likely be a doublet, the proton at C7 will be a doublet of doublets, and the proton at C8 will be a doublet.

-

N,N-dimethyl Protons (6H): A sharp singlet integrating to 6 protons, likely around 3.0-3.5 ppm.

-

-

Expected ¹³C NMR Resonances:

-

Aromatic Carbons (8C): Signals in the range of 110-160 ppm. The carbon attached to bromine (C6) will be significantly shifted.

-

N,N-dimethyl Carbons (2C): A signal around 40 ppm.

-

The specific shifts and coupling constants observed in the spectra of similar quinazoline derivatives can be used as a reference for detailed assignment.[6][7][8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy